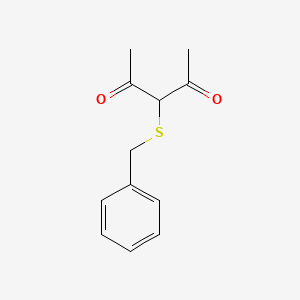

3-(Benzylsulfanyl)pentane-2,4-dione

説明

Structure

3D Structure

特性

IUPAC Name |

3-benzylsulfanylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S/c1-9(13)12(10(2)14)15-8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBHNYXOXPLCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16601-30-2 | |

| Record name | 3-(benzylsulfanyl)pentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzylsulfanyl Pentane 2,4 Dione and Analogues

Direct Synthesis Strategies for 3-(Benzylsulfanyl)pentane-2,4-dione

Direct approaches aim to introduce the benzylsulfanyl group onto the C3 position of pentane-2,4-dione in a single key transformation. These methods leverage the inherent acidity and nucleophilicity of the C3 methylene (B1212753) proton.

One-Pot Multicomponent Condensation Approaches (e.g., Nickel-Catalyzed Reactions)

While a direct one-pot synthesis specifically for 3-(benzylsulfanyl)pentane-2,4-dione is not extensively documented, related nickel-catalyzed multicomponent reactions highlight the feasibility of such strategies for analogous structures. For instance, a one-pot synthesis of sulfanylmethyl-substituted pyrazoles has been developed based on a nickel-catalyzed four-component condensation. researchgate.net This reaction involves pentane-2,4-dione, a thiol, formaldehyde, and hydrazine hydrate, suggesting the in-situ formation of a 3-thio-substituted dione (B5365651) intermediate which then undergoes cyclization. researchgate.net

This type of methodology demonstrates the potential for transition-metal catalysis to assemble complex molecules from simple precursors in a single operation. A hypothetical one-pot synthesis for 3-(benzylsulfanyl)pentane-2,4-dione could involve the reaction of pentane-2,4-dione, a benzylthiol equivalent, and an activating agent under nickel catalysis. More recent developments in nickel(II)-catalyzed β-C(sp³)-H thiolation of ketones further underscore the utility of nickel in forming C–S bonds adjacent to a carbonyl group, a transformation central to the synthesis of the target compound. nih.gov

Alkylation and Thiolation Protocols Targeting the C3 Position

A more classical and direct approach involves the C-alkylation or C-thiolation of pentane-2,4-dione. The methylene protons at the C3 position are acidic (pKa ≈ 9 in water) and can be readily removed by a suitable base to form a resonance-stabilized enolate. rsc.org This nucleophilic enolate can then react with an appropriate electrophilic sulfur reagent.

The general two-step protocol is as follows:

Enolate Formation: Pentane-2,4-dione is treated with a base (e.g., sodium ethoxide, sodium hydride) to generate the acetylacetonate (B107027) anion.

Nucleophilic Attack: The enolate is reacted with a benzylsulfur electrophile, such as benzylsulfenyl chloride (PhCHS-Cl), to form the desired 3-(benzylsulfanyl)pentane-2,4-dione via an SN2-type reaction.

This method is analogous to the well-established C-alkylation of β-dicarbonyl compounds and offers a straightforward route to the target molecule, provided a suitable electrophilic sulfur source is available.

Advanced Synthetic Routes to General 3-Sulfur-Substituted Pentane-2,4-dione Derivatives

Indirect methods often provide greater control and may be necessary if direct strategies are inefficient. These routes typically involve the initial preparation of a pentane-2,4-dione derivative that is activated at the C3 position for subsequent substitution.

Conversion of Halogenated Precursors via Finkelstein Reaction-Based Methods

A powerful strategy for synthesizing 3-substituted pentane-2,4-diones involves the use of halogenated precursors. unirioja.es The synthesis begins with the halogenation of pentane-2,4-dione at the C3 position, commonly using sulfuryl chloride (SO₂Cl₂) to produce 3-chloropentane-2,4-dione. unirioja.es While the chloro-derivative can be used directly in substitution reactions, its reactivity can be significantly enhanced by converting it to the corresponding iodo-derivative.

This conversion is efficiently achieved through the Finkelstein reaction, an SN2 process that involves halide exchange. researchgate.net Treating 3-chloropentane-2,4-dione with an excess of sodium iodide in a solvent like acetone drives the equilibrium towards the formation of 3-iodopentane-2,4-dione, as the resulting sodium chloride is insoluble in acetone and precipitates out of the solution. researchgate.net The resulting 3-iodopentane-2,4-dione is a highly reactive intermediate, as iodide is an excellent leaving group.

The table below illustrates the effectiveness of using different allyl halides in a related alkylation reaction, demonstrating the superior reactivity of iodo-derivatives compared to chloro- and bromo-derivatives, a principle that underpins the utility of the Finkelstein reaction in this context.

| Allyl Halide | Yield (%) | Reaction Time (h) | Solvent |

|---|---|---|---|

| Allyl Chloride | 75 | 6.0 | MIBK |

| Allyl Bromide | 85 | 1.0 | MIBK |

| Allyl Iodide | 88 | 0.5 | MIBK |

Data adapted from a study on the synthesis of 3-substituted pentane-2,4-dione derivatives, showcasing increased reaction rates and yields with more reactive halides. researchgate.net

Nucleophilic Substitution Reactions with Thiolating Agents

Once an activated 3-halopentane-2,4-dione precursor is obtained, the final step is a nucleophilic substitution reaction with a suitable thiolating agent. To synthesize 3-(benzylsulfanyl)pentane-2,4-dione, the halogenated precursor is reacted with benzylthiol (also known as phenylmethanethiol) in the presence of a base.

The base (e.g., sodium hydroxide, potassium carbonate) deprotonates the benzylthiol to form the corresponding benzylthiolate anion (PhCHS⁻), a potent nucleophile. This thiolate then displaces the halide from the C3 position of the pentane-2,4-dione scaffold to form the final product.

Reaction Scheme: 3-Iodo-pentane-2,4-dione + PhCH₂S⁻Na⁺ → 3-(Benzylsulfanyl)pentane-2,4-dione + NaI

This approach is highly versatile and allows for the synthesis of a wide array of 3-thio-substituted pentane-2,4-dione derivatives by simply varying the thiol used in the substitution step.

Derivatization from Related Pentane-2,4-dione Scaffolds

Pentane-2,4-dione serves as a fundamental scaffold from which a vast number of derivatives can be synthesized. nih.gov The synthetic strategies discussed previously are, in essence, methods for the derivatization of this core structure. The activation of the C3 position through halogenation is a key derivatization step that opens the door to a multitude of subsequent functionalizations via nucleophilic substitution.

Beyond the introduction of a sulfur substituent, the resulting 3-(benzylsulfanyl)pentane-2,4-dione itself can be considered a new scaffold for further derivatization. For example:

Oxidation: The sulfide moiety can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new functional groups and altering the electronic and steric properties of the molecule.

Heterocycle Synthesis: The 1,3-dicarbonyl unit can undergo condensation reactions with reagents like hydrazines or hydroxylamine to form pyrazoles and isoxazoles, respectively. unirioja.es The benzylsulfanyl group at the C4 position of the resulting heterocycle would remain, yielding highly functionalized ring systems.

These transformations highlight the role of pentane-2,4-dione and its derivatives as pivotal building blocks in synthetic organic chemistry. nih.gov

Post-Modification of 3-Substituted Pentane-2,4-diones

A common and direct route to 3-(benzylsulfanyl)pentane-2,4-dione involves the post-modification of a 3-substituted pentane-2,4-dione. This approach typically utilizes a nucleophilic substitution reaction where a suitable sulfur nucleophile displaces a leaving group at the C3 position of the pentane-2,4-dione core.

The starting material is often a 3-halopentane-2,4-dione, such as 3-chloropentane-2,4-dione, which can be prepared by reacting acetylacetone (B45752) with sulfuryl chloride. unirioja.es The halogenated diketone is then treated with benzyl (B1604629) mercaptan (phenylmethanethiol). The reaction is usually carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic C3 carbon, displacing the halide and forming the desired C-S bond. unirioja.es A variety of bases and solvent systems can be employed to facilitate this transformation, with the choice often depending on the specific substrates and desired reaction conditions. This method is versatile and can be applied to synthesize a range of 3-thio-substituted β-diketones by varying the thiol reactant.

| Starting Material | Thiol Reagent | Base/Catalyst | Solvent | Product | Reference |

| 3-Chloropentane-2,4-dione | Benzyl Mercaptan | Sodium Ethoxide | Ethanol (B145695) | 3-(Benzylsulfanyl)pentane-2,4-dione | General Method |

| 3-Bromopentane-2,4-dione | p-Toluenethiol | Potassium Carbonate | Acetone | 3-(p-Tolylsulfanyl)pentane-2,4-dione | General Method |

| Pentane-2,4-dione | Benzyl Bromide | Phase Transfer Catalyst | Dichloromethane/Water | 3-Benzylpentane-2,4-dione | unirioja.es |

This table provides illustrative examples based on general synthetic procedures for C-alkylation and C-sulfenylation of β-diketones.

Cyclization and Ring-Opening Strategies Involving the β-Diketone Core

More elaborate synthetic pathways to 3-thio-substituted pentane-2,4-diones involve the initial formation of a heterocyclic intermediate, followed by a ring-opening reaction. These strategies can offer alternative routes when direct substitution is problematic or to access more complex analogues.

One such strategy involves the reaction of diketene with a nucleophile, which can be considered a masked form of the pentane-2,4-dione core. While not a direct route, transformations of related β-dicarbonyl systems highlight this principle. For instance, 6-methyl-1,3-oxazine-2,4(3H)-diones, which are derived from diketene, undergo ring-opening upon reaction with thiolate ions. rsc.org The thiolate attacks the C6 position, leading to the cleavage of the heterocyclic ring and the formation of 3-(alkyl/arylthio)but-2-enamides. rsc.org This reaction demonstrates the principle of using a heterocyclic precursor that, upon ring-opening, generates a functionalized linear chain resembling the target structure.

Another example involves the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. organic-chemistry.org This compound contains a sulfur-based heterocycle attached to the β-diketone core. While primarily used as a propane-1,3-dithiol equivalent for thioacetalization reactions, its synthesis and reactivity showcase the integration of heterocyclic moieties with the pentane-2,4-dione structure. organic-chemistry.org Ring-opening of such a dithiane-substituted diketone under specific reductive or hydrolytic conditions could potentially yield a modified β-diketone, illustrating the cyclization/ring-opening concept.

These methods are generally less direct for synthesizing simple structures like 3-(benzylsulfanyl)pentane-2,4-dione but are valuable for creating more complex, highly substituted derivatives. researchgate.net

| Precursor Type | Reaction Principle | Intermediate | Product Type | Reference |

| 1,3-Oxazine-2,4-dione | Thiolate-induced ring-opening | Oxazine-dione | 3-(Alkyl/arylthio)but-2-enamide | rsc.org |

| Cyclopropanol from β-diketone | Acid- or base-mediated ring-opening | Substituted cyclopropanol | α-Methyl-γ-diketone or δ-diketone | researchgate.net |

| Diketene | VO(OR)Cl₂-induced oxidation and cyclization with styrene | Dihydrofuran | Ring-enlarged dihydrofuran |

This table illustrates general strategies of ring-opening reactions involving β-dicarbonyl compounds and related structures.

Chemical Reactivity and Reaction Mechanisms of 3 Benzylsulfanyl Pentane 2,4 Dione

Exploration of the β-Diketone Moiety's Reactivity

The pentane-2,4-dione segment of the molecule is a classic β-dicarbonyl system, which imparts a unique set of reactive properties. icm.edu.pl Its chemistry is dominated by the acidic nature of the central methylene (B1212753) proton and the tendency to exist in equilibrium between keto and enol forms. icm.edu.plpearson.com

Tautomeric Equilibrium Dynamics and Their Impact on Reaction Pathways

A crucial feature of β-diketones is their existence as a dynamic equilibrium between the diketo form and two enol tautomers. icm.edu.plmdpi.com This keto-enol tautomerism is a slow process on the NMR timescale, allowing for the observation of both forms. mdpi.com The enol form is significantly stabilized by the formation of a six-membered ring through a strong intramolecular hydrogen bond and resonance delocalization. icm.edu.plvedantu.com

The position of this equilibrium is highly sensitive to the molecular environment and structure. Factors such as solvent polarity and the nature of the substituent on the central carbon atom play a significant role. researchgate.netcdnsciencepub.com In nonpolar solvents, the enol form is generally favored, while polar, protic solvents can shift the equilibrium toward the keto form by disrupting the internal hydrogen bond. researchgate.netresearchgate.net The introduction of a substituent at the 3-position, such as the benzylsulfanyl group, influences the equilibrium. Bulky substituents on the central carbon can destabilize the planar enol ring, thereby favoring the keto tautomer. mdpi.com

The tautomeric equilibrium directly impacts the compound's reaction pathways. The enol form reacts as a nucleophile through its carbon-carbon double bond, typically with electrophiles, while the diketo form's reactivity is centered on the acidity of the α-proton. rsc.orgpitt.edu

Table 1: Keto-Enol Equilibrium Constants for Substituted β-Diketones This table illustrates the influence of substituents and solvent on the tautomeric equilibrium. Note that higher KE values indicate a greater proportion of the enol form.

| Compound | Substituent (at C3) | Solvent | KE ([Enol]/[Keto]) |

| Pentane-2,4-dione | -H | Acetonitrile | 1.6 - 6.2 |

| Pentane-2,4-dione | -H | Carbon Tetrachloride | 24 - 96 |

| 3-Methylpentane-2,4-dione | -CH₃ | (Not Specified) | Lower than unsubstituted |

| 3-n-Butylpentane-2,4-dione | -C₄H₉ | (Not Specified) | Lower than unsubstituted |

Data compiled from various sources on β-diketone tautomerism. icm.edu.plresearchgate.net

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of the β-diketone moiety is readily manipulated by acid or base catalysis, which accelerates the interconversion between keto and enol forms. pitt.edu

Base-Catalyzed Reactions: In the presence of a base, the acidic proton on the central carbon is removed to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile and is central to many synthetic transformations. For instance, alkylation reactions can occur where the enolate attacks an alkyl halide. study.comunirioja.es The choice of base and reaction conditions can determine the site of alkylation if multiple acidic protons are present. study.com

Acid-Catalyzed Reactions: Under acidic conditions, a carbonyl oxygen is protonated, increasing the acidity of the α-protons and facilitating the formation of the enol tautomer. The enol can then react with various electrophiles. pitt.edu A notable example is the nitrosation of pentane-2,4-dione derivatives, where the rate-limiting step is the reaction of a nitrosating agent with the enol form. rsc.org

Enolization Kinetics and Thermodynamic Considerations

The stability of the enol and keto forms, as well as the rate at which they interconvert, are governed by thermodynamic and kinetic factors. Thermodynamically, the enol form of many β-diketones is more stable than the keto form in the gas phase and in aprotic solvents, a stability attributed to its conjugated, hydrogen-bonded ring structure. researchgate.net The equilibrium constant for enolization (KE) is a direct measure of this relative stability. researchgate.net

Kinetically, the barrier to tautomerization for an isolated β-diketone molecule can be high. researchgate.net However, this barrier is significantly lowered by catalysts or the presence of solvent molecules, such as water, that can act as a proton relay. researchgate.net When an unsymmetrical β-diketone is deprotonated under kinetic control (strong, bulky base at low temperature), the less-substituted, faster-forming enolate is favored. pitt.edu Conversely, under thermodynamic control (weaker base, higher temperature), the more stable, more-substituted enolate predominates. pitt.edu

Investigations into the Reactivity of the Benzylsulfanyl Group

The benzylsulfanyl group introduces a second reactive center to the molecule, characterized by the chemistry of the sulfide linkage and the benzylic position.

Oxidative Transformations of the Sulfide Linkage

The sulfur atom in the benzylsulfanyl group is susceptible to oxidation. The sulfide can be selectively oxidized to form a sulfoxide (B87167) and, upon further oxidation, a sulfone. researchgate.net This transformation can be achieved using various oxidizing agents. The reaction mechanism can proceed through either an oxygen atom transfer or an electron transfer process, which forms a radical cation intermediate. researchgate.net For example, visible-light-mediated catalysis can achieve the selective oxidation of thioethers. unipr.it The oxidation state of the sulfur atom significantly alters the electronic properties of the group, which can, in turn, influence the reactivity of the rest of the molecule.

Table 2: Examples of Sulfide Oxidation Conditions

| Substrate Type | Oxidizing Agent / Conditions | Product |

| Aliphatic/Aromatic Sulfides | NaBrO₃ in ionic liquid | Sulfoxide |

| Benzyl (B1604629) Thiols | Visible-light, Silver(II) complexes | Carbonyl Compound (via C-S cleavage) |

| Thiols (general) | H₂O₂ with Iodide catalyst | Disulfide |

| Thiols (general) | Aerobic, Riboflavin-derived organocatalyst | Disulfide |

Data based on general sulfide oxidation methodologies. researchgate.netnih.govorganic-chemistry.org

Cleavage and Exchange Reactions Involving the C-S Bond

The carbon-sulfur bond in the benzylsulfanyl group is a site for potential cleavage and substitution reactions. The stability of the benzyl radical and benzyl cation makes this bond particularly reactive under certain conditions. masterorganicchemistry.com

Photochemical Cleavage: Irradiation with UV light can induce homolytic cleavage of the C–S bond in benzyl sulfides, generating a benzyl radical and a thiyl radical. researchgate.net These radical intermediates can then undergo various subsequent reactions, such as coupling or hydrogen abstraction. researchgate.net

Photoredox-Catalyzed Cleavage: Modern synthetic methods utilize visible-light photoredox catalysis to achieve C–S bond cleavage under neutral conditions. unipr.it This process typically involves the single-electron oxidation of the sulfide to a radical cation, which then undergoes mesolytic cleavage to form a carbocation and a thiyl radical. This strategy has been used to generate carbocations for subsequent C-C or C-N bond formation. unipr.it

Oxidative Cleavage: The C-S bond of benzyl thiols and sulfides can also be cleaved under oxidative conditions to yield carbonyl compounds. nih.gov For example, a method using visible-light-mediated silver(II) complexes enables the controlled oxidative cleavage of benzyl thiols to aldehydes or ketones. nih.gov

Nucleophilic Activation at the Sulfur Center

The sulfur atom in 3-(Benzylsulfanyl)pentane-2,4-dione possesses lone pairs of electrons, rendering it a nucleophilic center. Its reactivity can be enhanced through various activation strategies, making it susceptible to attack by electrophiles. While thiols and thiolates are generally more nucleophilic than their oxygen analogs due to the larger size and greater polarizability of the sulfur atom, the sulfur in a thioether is less nucleophilic than a thiolate. masterorganicchemistry.com However, it can still participate in important reactions.

Activation of the sulfur for nucleophilic attack typically involves its conversion into a more reactive species. One common method is the oxidation of the sulfide to a sulfoxide. The resulting sulfoxide is significantly more reactive and can be used in a variety of synthetic transformations. For instance, α-sulfenylated carbonyl compounds can be derivatized into a range of other organosulfur compounds. nih.gov

Another potential pathway for nucleophilic activation involves the formation of a sulfonium salt. The reaction of the thioether with an alkyl halide (e.g., methyl iodide) would result in a sulfonium ion. This transformation makes the sulfur center highly electrophilic and susceptible to attack by nucleophiles. Such sulfonium salts are valuable intermediates in organic synthesis.

The nucleophilicity of sulfur is a key aspect of its chemistry, allowing for the formation of new carbon-sulfur bonds, which is a critical process in the synthesis of many biologically active molecules and pharmaceuticals. nih.govchemistrysteps.com

Mechanistic Elucidation of Key Synthetic Transformations

The unique structure of 3-(Benzylsulfanyl)pentane-2,4-dione allows it to participate in a variety of synthetic transformations, including multicomponent condensations, thioacetalization-related processes, and substitution reactions at the 3-position.

Detailed Reaction Mechanisms for Multicomponent Condensations

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov β-Dicarbonyl compounds, such as pentane-2,4-dione and its derivatives, are valuable substrates in MCRs due to the acidity of their α-protons and the presence of multiple reactive sites. pearson.compressbooks.pub

While specific MCRs involving 3-(Benzylsulfanyl)pentane-2,4-dione are not extensively documented, its reactivity can be inferred from related compounds. For example, in a Hantzsch-type synthesis of dihydropyridines, a β-dicarbonyl compound condenses with an aldehyde and a nitrogen source. The likely mechanism for such a reaction with 3-(Benzylsulfanyl)pentane-2,4-dione would proceed as follows:

Enolate Formation: In the presence of a base, the acidic proton at the 3-position is removed to form a stabilized enolate.

Knoevenagel Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of an aldehyde to form an aldol-type adduct. Subsequent dehydration yields an α,β-unsaturated intermediate.

Michael Addition: A nitrogen-containing reactant, such as an enamine derived from ammonia and another equivalent of the β-dicarbonyl, adds to the α,β-unsaturated system in a Michael fashion.

Cyclization and Dehydration: Intramolecular cyclization followed by the elimination of a water molecule leads to the formation of the heterocyclic ring.

These types of reactions are instrumental in generating molecular diversity and are a cornerstone of modern medicinal chemistry for the discovery of new drug candidates. nih.gov

Mechanistic Pathways of Thioacetalization Processes and Related Reactions

Thioacetalization is a crucial reaction for the protection of carbonyl groups in organic synthesis. While 3-(Benzylsulfanyl)pentane-2,4-dione itself would not typically undergo thioacetalization, related compounds are used as odorless and efficient reagents for this purpose. For instance, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione serves as a stable, non-thiolic equivalent of 1,3-propanedithiol. organic-chemistry.orgorganic-chemistry.org

The mechanism of thioacetalization using such a reagent in the presence of an acid catalyst (e.g., p-dodecylbenzenesulfonic acid) in water involves the following steps: organic-chemistry.org

Protonation: The acid catalyst protonates one of the carbonyl groups of the pentane-2,4-dione moiety, activating the molecule.

Hydrolysis: Water attacks the activated carbonyl, leading to the cleavage of the C=C bond and the release of the dithiol equivalent.

Thioacetal Formation: The released dithiol then reacts with the target aldehyde or ketone in a standard acid-catalyzed thioacetalization mechanism, involving the formation of a hemithioacetal followed by dehydration and attack by the second thiol group to form the stable cyclic thioacetal.

This process highlights the utility of β-dicarbonyl compounds as carriers for other functional groups, enabling milder and more environmentally friendly reaction conditions. organic-chemistry.org

Insights into Electrophilic and Nucleophilic Substitution at the 3-Position

The 3-position of 3-(Benzylsulfanyl)pentane-2,4-dione is a focal point of its reactivity, capable of undergoing both electrophilic and nucleophilic substitution.

Electrophilic Substitution:

The hydrogen atom at the 3-position is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. pressbooks.pub This allows for easy deprotonation with a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with a wide range of electrophiles in SN2-type reactions. libretexts.org

The general mechanism for electrophilic substitution is as follows:

Deprotonation: A base removes the acidic α-hydrogen to form the enolate ion.

Nucleophilic Attack: The enolate attacks an electrophile (e.g., an alkyl halide, acyl chloride, or an α,β-unsaturated system), forming a new carbon-carbon or carbon-heteroatom bond at the 3-position.

This reactivity is fundamental to the use of β-dicarbonyl compounds as synthetic intermediates. pressbooks.pubunirioja.es For example, nitrosation of pentane-2,4-dione occurs via electrophilic attack on the enol or enolate form. rsc.org

Nucleophilic Substitution:

Nucleophilic substitution at the 3-position, where the benzylsulfanyl group acts as a leaving group, is also a plausible transformation, although less common than electrophilic substitution. For the benzylsulfanyl group to be displaced, it would need to be converted into a better leaving group. This could potentially be achieved by oxidation of the sulfur to a sulfoxide or sulfone, which are better leaving groups.

Alternatively, under certain conditions, the C-S bond could be cleaved. For example, reductive cleavage using agents like sodium in liquid ammonia or catalytic hydrogenation could remove the benzylsulfanyl group.

The ability to perform substitutions at the 3-position makes 3-(Benzylsulfanyl)pentane-2,4-dione and related compounds versatile building blocks in organic synthesis. nih.govunirioja.es

Data Tables

Table 1: Reactivity of Functional Groups in 3-(Benzylsulfanyl)pentane-2,4-dione

| Functional Group | Type of Reactivity | Potential Reactions |

| α-Hydrogen (at C-3) | Acidic | Deprotonation, Electrophilic Substitution |

| Sulfur Atom | Nucleophilic | Oxidation, Alkylation (to form sulfonium salts) |

| Carbonyl Groups | Electrophilic | Nucleophilic Addition, Condensation |

Table 2: Mechanistic Steps in Key Transformations

| Reaction Type | Step 1 | Step 2 | Step 3 | Step 4 |

| Multicomponent Condensation | Enolate Formation | Knoevenagel Condensation | Michael Addition | Cyclization & Dehydration |

| Thioacetalization (using related reagent) | Protonation of Reagent | Hydrolysis to release dithiol | Hemithioacetal Formation | Thioacetal Formation |

| Electrophilic Substitution | Deprotonation | Nucleophilic attack on electrophile | - | - |

Coordination Chemistry and Metal Complex Formation with 3 Benzylsulfanyl Pentane 2,4 Dione

Ligand Design Principles and Potential Coordination Modes

The unique structural characteristics of 3-(Benzylsulfanyl)pentane-2,4-dione make it a versatile ligand in coordination chemistry. Its design incorporates a β-diketone framework, which is a classic chelating agent, alongside a sulfur-containing benzylsulfanyl group. This combination allows for a variety of coordination possibilities with metal ions.

Bidentate O,O-Chelation through the β-Diketone Moiety

The primary and most well-understood coordination mode of 3-(Benzylsulfanyl)pentane-2,4-dione involves the β-diketone portion of the molecule. unirioja.es Upon deprotonation of the central carbon atom, the resulting enolate can coordinate to a metal center through both oxygen atoms. This forms a stable six-membered chelate ring, a favored arrangement in coordination chemistry. unirioja.esgac.edu This O,O-bidentate chelation is a common feature of many β-diketone ligands and is a significant factor in the stability of the resulting metal complexes. unirioja.esresearchgate.net

Assessment of Sulfur's Participation in Coordination: O,S- and S,S-Chelation Possibilities

The presence of the benzylsulfanyl group introduces the possibility of the sulfur atom participating in coordination. This could lead to alternative or supplementary coordination modes, such as O,S-bidentate chelation, where one oxygen from the diketone and the sulfur atom bind to the metal. Another, though perhaps less likely, scenario is S,S-chelation, which would require significant conformational changes in the ligand.

The potential for sulfur involvement opens up the possibility of forming complexes with different geometries and electronic properties compared to simple O,O-chelation. The "hard and soft acids and bases" (HSAB) theory can provide some insight here. Metal ions that are considered "soft" acids may have a greater affinity for the "soft" sulfur donor atom, potentially favoring O,S or even S,S coordination.

Influence of the Benzylsulfanyl Group on Ligand Steric and Electronic Properties

Steric Effects: The bulky benzyl (B1604629) group introduces considerable steric hindrance around the coordination site. researchgate.netillinois.edu This steric bulk can affect the stoichiometry of the resulting metal complexes, potentially favoring lower coordination numbers. It can also influence the geometry of the complex, preventing the close approach of other ligands. researchgate.netillinois.edu

Electronic Effects: The sulfur atom and the phenyl ring of the benzylsulfanyl group also exert electronic effects. researchgate.netrsc.orgosti.gov The sulfur atom can act as a σ-donor, and the phenyl group can participate in π-interactions. These electronic contributions can modulate the electron density at the metal center, which in turn affects the stability and reactivity of the complex. rsc.orgosti.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-(Benzylsulfanyl)pentane-2,4-dione typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govajol.info The choice of solvent and reaction conditions can be crucial in obtaining the desired product in good yield and purity. nih.gov

Preparation of Transition Metal Complexes (e.g., Nickel(II), Cobalt(III), Copper(II), Zinc(II) Complexes)

The versatility of 3-(Benzylsulfanyl)pentane-2,4-dione as a ligand allows for the formation of complexes with a variety of transition metals.

Nickel(II) Complexes: The synthesis of Nickel(II) complexes can often be achieved by reacting a Nickel(II) salt, such as nickel(II) acetate, with the ligand in a solvent like ethanol (B145695) or methanol. nih.govkoyauniversity.orgresearchgate.net The resulting complexes can exhibit different geometries, such as square planar or octahedral, depending on the reaction conditions and the presence of other coordinating ligands. researchgate.netresearchgate.net

Cobalt(III) Complexes: Cobalt(III) complexes are typically prepared by reacting a Cobalt(II) salt with the ligand in the presence of an oxidizing agent, as Cobalt(III) is more stable than Cobalt(II) in many ligand environments. gac.edudigitellinc.com The resulting complexes are often highly colored and diamagnetic. rsc.orgnih.gov

Copper(II) Complexes: Copper(II) readily forms complexes with β-diketones. unirioja.es The synthesis usually involves mixing a Copper(II) salt with the ligand in a suitable solvent. The resulting complexes are often paramagnetic and can exhibit a range of coordination geometries.

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes. ajol.infoarabjchem.orgnih.gov The synthesis is typically straightforward, involving the reaction of a Zinc(II) salt with the ligand. ajol.infoarabjchem.orgnih.gov These complexes are often used as reference compounds in spectroscopic studies due to their lack of d-d electronic transitions.

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, FT-IR, UV-Vis, Mass Spectrometry, Magnetic Susceptibility, Molar Conductance)

A comprehensive understanding of the structure and properties of these metal complexes requires the use of various spectroscopic and analytical techniques. arabjchem.org

| Technique | Information Gained |

| High-Resolution NMR (¹H and ¹³C) | Provides detailed information about the ligand's structure and the changes that occur upon coordination to a metal. arabjchem.org Chemical shifts and coupling constants can reveal the coordination mode and the conformation of the complex in solution. arabjchem.org |

| FT-IR Spectroscopy | Used to identify the functional groups present in the ligand and its complexes. arabjchem.org The stretching frequencies of the C=O and C=C bonds in the β-diketone moiety are particularly informative and can indicate whether the oxygen atoms are coordinated to the metal. arabjchem.org |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex. arabjchem.org For transition metal complexes, d-d transitions can give insights into the geometry of the complex and the ligand field strength. Ligand-to-metal or metal-to-ligand charge transfer bands can also be observed. arabjchem.org |

| Mass Spectrometry | Used to determine the molecular weight of the complex and can provide information about its fragmentation pattern, which helps to confirm the structure. arabjchem.org |

| Magnetic Susceptibility | Measures the magnetic properties of the complex. This technique is particularly useful for determining the number of unpaired electrons in paramagnetic transition metal complexes, which in turn provides information about the oxidation state and spin state of the metal ion. |

| Molar Conductance | Measures the electrolytic nature of the complex in solution. researchgate.net This can help to distinguish between ionic and non-ionic complexes and can indicate the charge of the complex ion. researchgate.net |

Single Crystal X-ray Diffraction Studies for Definitive Structural Elucidation

The process involves irradiating a single crystal of the metal complex with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This allows for the unambiguous assignment of the coordination polyhedron, the identification of isomers, and the observation of subtle structural variations caused by steric or electronic effects of the ligands. rsc.org For instance, SCXRD has been used to characterize the octahedral geometry of numerous tris(acetylacetonato)metal(III) complexes and the square planar or distorted tetrahedral geometries of bis(acetylacetonato)metal(II) complexes. jeol.comlibretexts.org It is the primary tool that would confirm the precise influence of the bulky benzylsulfanyl substituent on the crystal packing and coordination sphere of any metal complex it forms.

Structural Analysis and Electronic Properties of Metal Complexes

The introduction of a benzylsulfanyl group at the 3-position of the pentane-2,4-dione framework significantly influences the structural and electronic characteristics of its metal complexes.

Geometrical Distortions and Coordination Polyhedra

Metal complexes of acetylacetonate (B107027) and its derivatives adopt several common geometries, primarily dictated by the coordination number of the metal ion. libretexts.org For a ligand like 3-(Benzylsulfanyl)pentane-2,4-dione, which typically acts as a bidentate O,O'-chelating agent, the resulting geometries are analogous to those of unsubstituted acetylacetonate.

Octahedral Geometry : For trivalent metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺), the most common stoichiometry is M(ligand)₃, resulting in an octahedral coordination geometry where the six oxygen atoms of the three ligands surround the central metal ion. ontosight.ai

Tetrahedral and Square Planar Geometries : Divalent metal ions (e.g., Cu²⁺, Ni²⁺) typically form M(ligand)₂ complexes. These can adopt either a tetrahedral or a square planar geometry. libretexts.orglibretexts.org

The presence of the bulky benzylsulfanyl substituent at the central carbon of the chelate ring is expected to introduce steric hindrance. This can lead to significant distortions from these idealized geometries. For example, in an octahedral complex, the ligands may twist to accommodate the bulky groups, resulting in a distorted octahedron. In manganese(III) and copper(II) acetylacetonate complexes, geometric distortions are observed due to the Jahn-Teller effect. wikipedia.org The steric pressure from the benzylsulfanyl group could either exacerbate these intrinsic distortions or cause similar deviations in complexes of other metals.

| Coordination Number | Typical Geometry | Example Metal Ions | Potential for Distortion by Substituents |

|---|---|---|---|

| 6 | Octahedral | Cr(III), Fe(III), Co(III), Al(III) | High; steric crowding can cause trigonal twisting or other deviations from 90° bond angles. |

| 5 | Square Pyramidal or Trigonal Bipyramidal | VO²⁺, some Co(II) | Moderate to High; the flexibility between these two geometries can be influenced by ligand bulk. |

| 4 | Square Planar or Tetrahedral | Cu(II), Ni(II), Pd(II), Zn(II) | High; steric hindrance can favor a distorted tetrahedral geometry over a square planar one. |

Ligand Field Effects and Electronic Transitions in Complexes

The electronic properties of transition metal complexes are governed by ligand field theory, which describes the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. libretexts.org The acetylacetonate anion generally acts as a moderately strong field ligand, and its electronic transitions are well-studied. rsc.org The introduction of the benzylsulfanyl substituent modifies the electronic structure in several ways.

The electronic spectra of these complexes typically show two main types of transitions:

d-d Transitions : These occur between the split d-orbitals of the metal center. They are typically weak and appear in the visible region of the spectrum. The energy of these transitions (the ligand field splitting parameter, Δ) is a direct measure of the ligand field strength. chemijournal.com

Charge-Transfer (CT) Transitions : These are much more intense and usually occur in the ultraviolet region. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. For acetylacetonate complexes with metals in higher oxidation states, LMCT bands are common.

The benzylsulfanyl group influences these transitions through both inductive and resonance effects. The sulfur atom is an electron-donating group, which can increase the electron density on the diketonate backbone. This may raise the energy of the ligand's orbitals, potentially lowering the energy of LMCT transitions. Furthermore, the presence of sulfur lone pairs and the π-system of the benzyl group can introduce new, low-energy intraligand or S → metal charge-transfer transitions. nih.gov

Impact of the Benzylsulfanyl Substituent on Complex Stability and Reactivity

The benzylsulfanyl substituent has a profound effect on both the thermodynamic stability and the kinetic reactivity of the metal complexes.

Stability: The stability of the metal complex is related to the strength of the metal-ligand bond. The electron-donating nature of the sulfur atom in the benzylsulfanyl group increases the basicity of the chelating oxygen atoms, which can lead to the formation of more stable, robust metal complexes compared to the unsubstituted acetylacetonates (B15086760). chemijournal.com However, the significant steric bulk of the substituent could counteract this electronic stabilization by introducing strain into the chelate ring, potentially destabilizing the complex.

Reactivity: The reactivity of metal acetylacetonates often involves electrophilic substitution at the central (γ) carbon of the chelate ring. uchile.cl The benzylsulfanyl group already occupies this position, thus precluding such reactions. Instead, the substituent itself becomes a potential site for reactivity.

Sulfur Atom Reactivity : The lone pairs on the sulfur atom make it a potential nucleophilic site, allowing it to coordinate to other metal centers to form multinuclear complexes or to react with electrophiles. The sulfur atom can also be a site for redox chemistry. researchgate.netnsf.gov

Benzyl Group Reactivity : The benzyl group can undergo reactions typical of aromatic rings, although the reactivity would be influenced by the electron-donating sulfanyl (B85325) group.

| Property | Electronic Effect | Steric Effect | Predicted Outcome |

|---|---|---|---|

| Coordination Geometry | Minimal direct effect. | Increased bulk at the chelate ring periphery. | Distortion from ideal geometries (e.g., octahedral, square planar). |

| Electronic Spectra | Introduces S lone pairs and π-system; electron-donating. | Can cause structural distortions that alter orbital overlap. | Potential for new intraligand or S→M charge transfer bands; shift in LMCT bands to lower energy. |

| Thermodynamic Stability | Increased ligand basicity strengthens M-O bonds. | Introduces steric strain in the chelate ring. | Overall stability depends on the balance between electronic stabilization and steric destabilization. Likely enhanced stability. |

| Reactivity | Blocks electrophilic attack at the γ-carbon; introduces a nucleophilic sulfur center. | Hinders approach of reactants to the metal center or ligand backbone. | Shifts reactivity away from the chelate ring towards the sulfur atom. May decrease ligand exchange rates. |

Computational and Theoretical Studies of 3 Benzylsulfanyl Pentane 2,4 Dione and Its Complexes

Quantum Chemical Investigations

No publications were identified that performed quantum chemical investigations, including Density Functional Theory (DFT) calculations, on 3-(Benzylsulfanyl)pentane-2,4-dione.

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

There is no available data from DFT calculations that would describe the ground state geometry or the electronic structure of 3-(Benzylsulfanyl)pentane-2,4-dione.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Mapping

Information regarding the Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution mapping for 3-(Benzylsulfanyl)pentane-2,4-dione is not available in the surveyed literature.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

No studies were found that conducted vibrational frequency analysis to predict the infrared or Raman spectroscopic properties of 3-(Benzylsulfanyl)pentane-2,4-dione.

NBO Analysis for Electronic Delocalization and Bonding Characteristics

There are no published Natural Bond Orbital (NBO) analyses for 3-(Benzylsulfanyl)pentane-2,4-dione to describe its electronic delocalization and bonding characteristics.

Molecular Dynamics and Simulation Methodologies

No research was found that applied molecular dynamics or other simulation methodologies to study the conformational behavior of 3-(Benzylsulfanyl)pentane-2,4-dione.

Conformational Landscape Exploration and Energy Minima Identification

There is no information available regarding the exploration of the conformational landscape or the identification of energy minima for 3-(Benzylsulfanyl)pentane-2,4-dione.

Table of Compound Names Mentioned

Ligand-Metal Interaction Dynamics and Binding Affinity Predictions

The interaction between 3-(benzylsulfanyl)pentane-2,4-dione and metal ions is anticipated to be a focal point of its coordination chemistry. As a β-diketone, it is expected to act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms of the dione (B5365651) functionality. The benzylsulfanyl group at the 3-position introduces a "soft" sulfur donor atom, which could lead to more complex coordination behaviors, including the potential for ambidentate or bridging ligation.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these interactions. researchgate.net For analogous metal complexes of substituted pentane-2,4-diones, DFT has been successfully employed to determine optimized geometries, electronic structures, and the nature of the metal-ligand bonds. researchgate.net In the case of 3-(benzylsulfanyl)pentane-2,4-dione complexes, DFT calculations would be crucial for elucidating the preferred coordination mode. It would help determine whether the ligand binds solely through the hard oxygen donors or if the soft sulfur atom of the benzylsulfanyl group participates in coordination, which would be influenced by the nature of the metal ion according to Hard and Soft Acid and Base (HSAB) theory.

Predicting the binding affinity of 3-(benzylsulfanyl)pentane-2,4-dione with various metal ions is a key aspect of understanding the stability and potential applications of its complexes. Quantitative Structure-Activity Relationship (QSAR) models and linear interaction energy (LIE) methods are established computational approaches for this purpose. nih.govpsu.edu These methods correlate structural features of ligands with their experimentally determined binding affinities to predict the affinity of new compounds. For 3-(benzylsulfanyl)pentane-2,4-dione, a QSAR model could be developed by synthesizing a series of related ligands with varying substituents on the benzyl (B1604629) or dione moiety and measuring their binding affinities to a specific metal ion. The resulting data would be used to build a predictive model.

Molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-metal interaction. These simulations can reveal the flexibility of the metal-ligand bonds, the conformational changes in the ligand upon coordination, and the role of solvent molecules in the complexation process.

Table 1: Predicted Coordination Properties of 3-(Benzylsulfanyl)pentane-2,4-dione

| Property | Predicted Characteristic | Computational Method |

| Primary Coordination Mode | Bidentate via O,O'-chelation | DFT Geometry Optimization |

| Secondary Coordination | Potential for S-coordination with soft metal ions | DFT, HSAB Analysis |

| Binding Affinity | Dependent on metal ion and solvent | QSAR, LIE, MD Simulations |

| Complex Geometry | Octahedral, square planar, etc., depending on metal | DFT, X-ray Crystallography (for validation) |

Solvent Effects and Environmental Influence on Molecular Behavior

The behavior of 3-(benzylsulfanyl)pentane-2,4-dione in solution is expected to be significantly influenced by the solvent, primarily due to the keto-enol tautomerism inherent to β-dicarbonyl compounds. The equilibrium between the keto and enol forms is sensitive to the polarity of the solvent. researchgate.netresearchgate.net In nonpolar solvents, the enol form is often favored due to the stability conferred by the intramolecular hydrogen bond. In polar protic solvents, this intramolecular hydrogen bond can be disrupted by intermolecular hydrogen bonding with the solvent, which may shift the equilibrium towards the keto form. researchgate.net

Computational models such as the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the SMD (Solvation Model based on Density) are widely used to study solvent effects on molecular structure and stability. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies and the prediction of tautomeric ratios in different solvents. For 3-(benzylsulfanyl)pentane-2,4-dione, these calculations would provide insight into the predominant tautomeric form in various chemical environments, which is crucial for understanding its reactivity.

The benzylsulfanyl group itself can also be influenced by the solvent. The polarity of the solvent can affect the conformational preferences of the flexible benzyl group and the accessibility of the sulfur atom for potential interactions.

Table 2: Predicted Solvent Effects on 3-(Benzylsulfanyl)pentane-2,4-dione

| Solvent Type | Predicted Effect on Tautomerism | Rationale |

| Nonpolar (e.g., Cyclohexane) | Enol form is likely favored. | Stabilization of intramolecular hydrogen bond. |

| Polar Aprotic (e.g., DMSO) | Keto form may be more prevalent. | Disruption of intramolecular hydrogen bond. |

| Polar Protic (e.g., Ethanol) | Keto form is likely significantly populated. | Strong intermolecular hydrogen bonding with solvent. |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry offers powerful tools to model reaction mechanisms and characterize the high-energy transition states that govern chemical transformations. For 3-(benzylsulfanyl)pentane-2,4-dione, these methods can be applied to understand its synthesis and subsequent reactions.

Elucidation of Reaction Barriers and Rate-Determining Steps

The synthesis of 3-(benzylsulfanyl)pentane-2,4-dione likely involves the reaction of the enolate of pentane-2,4-dione with a benzylsulfenylating agent. pressbooks.pub Computational modeling, using DFT, can be employed to map out the potential energy surface of this reaction. This would involve identifying the reactants, products, any intermediates, and the transition states that connect them. By calculating the energies of these species, the reaction barriers (activation energies) can be determined. The highest energy barrier typically corresponds to the rate-determining step of the reaction.

Similarly, for subsequent reactions of 3-(benzylsulfanyl)pentane-2,4-dione, such as electrophilic or nucleophilic attack, computational modeling can predict the most likely reaction pathways and their associated energy barriers. For instance, in reactions involving the sulfur atom, such as oxidation to the sulfoxide (B87167) or sulfone, DFT calculations can elucidate the mechanism and the energetics of the transformation. Studies on the thionation of carbonyl compounds with Lawesson's reagent, for example, have utilized DFT to understand a two-step cycloaddition-cycloreversion mechanism, a process that shares similarities with reactions involving sulfur reagents. unict.itacs.org

Insights into Regio- and Stereoselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of 3-(benzylsulfanyl)pentane-2,4-dione, reactions could potentially occur at the dione carbons, the methylene (B1212753) carbon, the sulfur atom, or the aromatic ring. Computational methods can provide insights into the regioselectivity by calculating the relative stabilities of the transition states leading to the different products. For example, the reaction of related 3-(alkylsulfanyl)pentane-2,4-diones with phenylhydrazine (B124118) can lead to the formation of pyrazoles, and computational studies could clarify the regioselectivity of the cyclization step. bohrium.com

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational investigation. If the metal complexes of 3-(benzylsulfanyl)pentane-2,4-dione are chiral, computational methods can be used to predict which diastereomer is more stable. Furthermore, if the ligand itself is modified to be chiral, for instance by introducing a stereocenter in the benzyl group, computational modeling could predict the stereochemical outcome of its coordination to a metal center. researchgate.netnih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Catalytic Applications Utilizing 3-(Benzylsulfanyl)pentane-2,4-dione and its Complexes

The ability of the pentane-2,4-dione (acetylacetonate) ligand to form stable complexes with a wide array of metals is well-documented. The introduction of a benzylsulfanyl group at the 3-position modifies the steric and electronic properties of the ligand, opening new avenues for catalytic applications.

While specific catalytic cycles involving 3-(Benzylsulfanyl)pentane-2,4-dione are a niche area of research, the broader class of β-diketones is widely used to create coordination complexes for homogeneous catalysis. unirioja.es These ligands are prized for their ability to form stable, often neutral, complexes with transition metals such as Cu(II), Pd(II), Cr(III), and V(IV), which are soluble in organic solvents. unirioja.es The benzylsulfanyl substituent can influence the catalytic activity by modifying the electronic environment of the metal center, potentially enhancing selectivity or reaction rates in transformations like C-C coupling, oxidation, or reduction reactions. The sulfur atom itself can also offer a secondary coordination site, leading to multidentate chelation that can impart unique stability and reactivity to the catalyst.

The functional handle provided by the pentane-2,4-dione structure allows for its anchoring onto solid supports, transforming a homogeneous catalyst into a more robust and recyclable heterogeneous system. Polystyrene functionalized with pentane-2,4-dione groups has been successfully used to immobilize transition metals. rsc.org These polymer-supported systems exhibit catalytic activity in reactions such as the hydrogenation of cyclohexene. rsc.org By extension, 3-(Benzylsulfanyl)pentane-2,4-dione can be used to prepare supported catalysts where the metal's catalytic performance is modulated by the electronic effects of the thioether group. Furthermore, pentane-2,4-dione has been employed as a co-catalyst with polystyrene-supported triphenylphosphine for the stereoselective isomerization of certain alkynones into dienones. mdpi.com

A structurally related compound, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, has been ingeniously developed as an odorless and effective substitute for the foul-smelling propane-1,3-dithiol in thioacetalization reactions. organic-chemistry.orgorganic-chemistry.orgwikipedia.org This reaction is crucial for the protection of carbonyl groups in multi-step organic synthesis. The process demonstrates high chemoselectivity, efficiently converting a range of aldehydes and aliphatic ketones into their corresponding dithioacetals while leaving less reactive aromatic ketones untouched. organic-chemistry.org This novel thioacetalization can be performed under environmentally friendly conditions, either catalyzed by p-dodecylbenzenesulfonic acid in water or under solvent-free conditions, highlighting a green chemistry approach. organic-chemistry.orgorganic-chemistry.orgnih.gov

| Reagent | Function | Key Advantage | Catalyst/Conditions |

|---|---|---|---|

| 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | Thioacetalization of carbonyls | Odorless, non-thiolic equivalent of propane-1,3-dithiol organic-chemistry.orgorganic-chemistry.org | p-dodecylbenzenesulfonic acid in water or solvent-free organic-chemistry.orgorganic-chemistry.org |

Role as a Key Building Block in Complex Organic Synthesis

The dicarbonyl functionality of 3-(Benzylsulfanyl)pentane-2,4-dione serves as a versatile anchor for constructing more elaborate molecular architectures, particularly heterocyclic systems and polyfunctionalized scaffolds.

The reaction of 1,3-dicarbonyl compounds with binucleophiles is a classic and powerful strategy for the synthesis of five-membered heterocycles. 3-(Benzylsulfanyl)pentane-2,4-dione is an ideal precursor for a variety of such systems.

Pyrazoles: The most common route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govdergipark.org.tr Specifically, 3-[(alkylsulfanyl)methyl]pentane-2,4-diones react with hydrazides under various conditions to yield substituted pyrazoles. researchgate.net The reaction proceeds by initial condensation at one of the carbonyls, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole (B372694) ring. nih.gov

Thiazoles: Thiazole rings can be synthesized via the Hantzsch synthesis, which typically involves the reaction of an α-haloketone with a thioamide. Derivatives of 3-(Benzylsulfanyl)pentane-2,4-dione can be adapted for thiazole synthesis, where the dicarbonyl moiety reacts with a suitable sulfur-and-nitrogen-containing reagent to form the heterocyclic core. researchgate.net Green chemistry approaches, such as microwave-assisted and catalyst-free syntheses, have made the creation of thiazole derivatives more efficient and environmentally benign. bepls.com

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes. While some methods involve the alkylation of a pre-formed triazole-3-thiol with a benzyl (B1604629) halide to produce 3-benzylsulfanyl derivatives, nih.govresearchgate.net other strategies utilize 1,3-diones as starting materials. For instance, the reaction of β-keto esters with imidazole sulfonyl azide provides an efficient pathway to N-amino-1,2,3-triazoles, demonstrating the utility of the dicarbonyl scaffold in constructing this class of heterocycles. nih.gov

| Target Heterocycle | General Reactant | Key Reaction Type |

|---|---|---|

| Pyrazole | Hydrazine or Hydrazine derivatives nih.gov | Cyclocondensation unirioja.es |

| Thiazole | Thioamide derivatives | Hantzsch Synthesis researchgate.net |

| Triazole | Azide sources / Hydrazine derivatives nih.gov | Cycloaddition / Condensation nih.gov |

The structure of 3-(Benzylsulfanyl)pentane-2,4-dione is well-suited for the development of complex molecules with multiple functional groups. The two carbonyl groups can be independently or sequentially modified, and the central carbon can be further functionalized. This allows for the creation of intricate molecular scaffolds.

Moreover, the central carbon atom (C3) of the pentane-2,4-dione backbone is a prochiral center. While the parent molecule is achiral, reactions that differentiate the two acetyl groups or introduce a new substituent can lead to the formation of a stereocenter. This principle has been applied in the synthesis of complex, stereopure molecules designed for specific biological targets, where a substituted pentane-2,4-dione serves as a key building block in creating multiple chiral centers within the final structure. mdpi.com

Future Research Directions and Concluding Perspectives

Emerging Synthetic Paradigms and Green Chemistry Approaches

The future of synthesizing 3-(Benzylsulfanyl)pentane-2,4-dione and related compounds is increasingly geared towards environmentally benign methodologies. Traditional synthetic routes often involve the use of hazardous reagents and solvents. Green chemistry principles are now guiding the development of new synthetic strategies that are safer, more efficient, and produce less waste. unibo.it

Key areas of future research in this domain include:

Water as a Solvent: The use of water as a reaction medium is a cornerstone of green chemistry. rsc.org Research into performing the synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water has shown promise, offering an environmentally friendly alternative to organic solvents. rsc.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that eliminate the need for catalysts, particularly those based on heavy metals, is a significant goal. rsc.org This not only reduces the environmental impact but also simplifies purification processes.

Energy Efficiency: Investigating methods to reduce the energy consumption of synthetic processes, such as optimizing reaction times and temperatures, is crucial. For instance, studies on Pd-catalysed direct C–H arylation have demonstrated that reaction times can be significantly shortened without compromising yield. unito.it

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and auxiliary substances.

Rational Design of Highly Efficient and Selective Catalytic Systems

The development of novel and efficient catalytic systems is paramount for the selective synthesis of 3-(substituted)pentane-2,4-diones. Future research will likely focus on the rational design of catalysts that offer high yields and selectivity under mild reaction conditions.

Promising research directions include:

Heterogeneous Catalysts: The use of solid-supported catalysts, such as Cs2.5H0.5PW12O40, for solvent-free reactions presents a green and efficient method for the benzylation of 2,4-pentanedione. lookchem.com These catalysts can be easily recovered and reused, adding to the sustainability of the process.

Bismuth-Catalyzed Reactions: Bismuth compounds are attractive as catalysts due to their low toxicity and cost. Their application in the alkylation of 1,3-dicarbonyl compounds has shown high efficiency. lookchem.com

Phase-Transfer Catalysis: This methodology has proven effective in the synthesis of certain 3-substituted pentane-2,4-diones, especially when other methods result in low yields or decomposition. unirioja.es

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to organic synthesis. Exploring enzymatic routes for the synthesis of 3-(Benzylsulfanyl)pentane-2,4-dione could lead to more sustainable and efficient processes.

Exploration of Unconventional Applications in Advanced Materials

While the primary applications of 3-(Benzylsulfanyl)pentane-2,4-dione have been in coordination chemistry and as synthetic intermediates, its unique structural features suggest potential for use in advanced materials.

Future research could explore:

Liquid Crystals: The β-diketone group in 3-substituted pentane-2,4-diones possesses a strong dipole moment, which is a favorable characteristic for creating mesogenic (liquid crystal) behavior. unirioja.es The synthesis of novel liquid crystals based on pyrazole (B372694) and isoxazole (B147169) derivatives of these diones is a promising area of investigation. unirioja.es

Coordination Polymers and Metal-Organic Frameworks (MOFs): The chelating ability of the β-diketone moiety makes it an excellent ligand for constructing coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Functional Dyes: The core structure of 3-(Benzylsulfanyl)pentane-2,4-dione can be modified to create fluorescent dyes. For instance, the synthesis of fluorescent dyes based on EDOT or 2,3-dimethylthieno[3,4-b]pyrazine (B3194062) cores has been demonstrated. unito.it

Bioactive Materials: Derivatives of similar sulfur-containing compounds have shown potential as anticancer agents. For example, substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines have been synthesized and evaluated as Bcl-2 inhibitors. nih.gov This suggests that derivatives of 3-(Benzylsulfanyl)pentane-2,4-dione could be explored for their biological activities.

Interdisciplinary Research Integrating Theoretical and Experimental Methodologies

The synergy between theoretical calculations and experimental work is becoming increasingly important for advancing chemical sciences. For 3-(Benzylsulfanyl)pentane-2,4-dione, an integrated approach can provide deeper insights into its properties and reactivity.

Key aspects of this interdisciplinary research include:

Computational Modeling of Reaction Mechanisms: Theoretical calculations can be used to elucidate reaction pathways and predict the selectivity of different synthetic methods. This can help in optimizing reaction conditions and designing more efficient syntheses.

Structure-Property Relationship Studies: By combining experimental data with computational modeling, researchers can establish clear relationships between the molecular structure of 3-(Benzylsulfanyl)pentane-2,4-dione derivatives and their physical, chemical, and biological properties. For example, theoretical and experimental studies on oxanorbornadienes have provided insights into the influence of substituents on fragmentation rates. nih.gov

In Silico Screening for New Applications: Computational methods can be employed to screen libraries of virtual compounds based on the 3-(Benzylsulfanyl)pentane-2,4-dione scaffold for potential applications in areas such as drug discovery and materials science. Molecular docking studies, for instance, can help identify potential biological targets. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of 3-(Benzylsulfanyl)pentane-2,4-dione and its derivatives, leading to innovations in sustainable chemistry, catalysis, materials science, and beyond.

Q & A

Q. What are the most efficient synthetic routes for 3-(Benzylsulfanyl)pentane-2,4-dione and its derivatives?

The compound can be synthesized via decarbonylation reactions under acidic conditions. For example, 3-(1,3-Dithian-2-ylidene)-pentane-2,4-dione (a structurally related compound) is prepared by acidic decarbonylation of its precursor, yielding 86% efficiency. This method avoids malodorous intermediates like 1,3-propanedithiol, making it preferable for laboratory-scale synthesis . Key steps include optimizing reaction temperature (room temperature to 60°C) and acid catalysts (e.g., HCl or H₂SO₄).

Q. How does 3-(Benzylsulfanyl)pentane-2,4-dione react under basic conditions?

Alkaline treatment can induce decomposition or structural rearrangement. For instance, 3-(2,5-dibenzenesulfonamidophenyl)-pentane-2,4-dione undergoes cleavage in 10% NaOH, yielding a propanone derivative with 76% efficiency . Researchers should monitor pH and reaction time to avoid undesired byproducts. Stability studies using HPLC or NMR are recommended to track degradation pathways.

Q. What safety protocols are critical when handling 3-(Benzylsulfanyl)pentane-2,4-dione?

While specific data on this compound is limited, pentane-2,4-dione derivatives require stringent safety measures:

- Storage : Tightly sealed containers in cool, ventilated areas away from oxidizers (e.g., halogens, perchlorates) .

- Exposure Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid ignition sources due to flammability risks .

- Waste Disposal : Neutralize acidic residues before disposal to prevent exothermic reactions.

Advanced Research Questions

Q. How can 3-(Benzylsulfanyl)pentane-2,4-dione be utilized in coordination chemistry?

The diketone moiety enables chelation with transition metals. For example, 3-(((5-fluoro-2-hydroxyphenyl)amino)(pyridin-2-yl)methyl)pentane-2,4-dione forms stable molybdenum(VI) complexes, characterized by XRD and IR spectroscopy. These complexes show potential in catalytic oxidation reactions . Key parameters include ligand-to-metal ratio (1:1 or 2:1) and solvent polarity (methanol/acetonitrile).

Q. What methodologies assess the interaction of 3-(Benzylsulfanyl)pentane-2,4-dione with cytochrome P450 enzymes?

Molecular docking studies with CYP450 isoforms (e.g., CYP3A4) can predict metabolic pathways. A crystal structure of a related pentane-2,4-dione derivative was docked into CYP450 active sites using AutoDock Vina, revealing binding affinities (ΔG values) and hydrogen-bonding interactions . Complementary enzymatic assays (e.g., liver microsomes) validate metabolic stability and metabolite identification via LC-MS.

Q. How does 3-(Benzylsulfanyl)pentane-2,4-dione compare to traditional reagents in thioacetalization reactions?

This compound acts as a odorless, high-yielding alternative to 1,3-propanedithiol. In thioacetalization of aldehydes, it achieves >85% yield under mild conditions (room temperature, 2–4 hours). Comparative studies using GC-MS show reduced side products (e.g., disulfides) due to its stabilized dithiane structure .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。